
5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Pyrazoles are an important class of heterocyclic compounds. They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs . Pyrazole, and most of its analogues, have been applied to treat inflammatory , diabetic , cancer , bacterial , and analgesic diseases. This class of compounds and its derivatives have been described as useful synthons of various heterocycles .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting compound can then undergo basic hydrolysis to yield the corresponding acid .Molecular Structure Analysis
The structure of pyrazole derivatives typically consists of a pyrazole ring with various functional groups attached in specific positions . The pyrazole ring is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific compound. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201°C .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, including compounds structurally related to 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, has provided insights into their structural and spectral properties. Studies involving similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterizing these compounds, offering valuable data for further chemical and pharmacological research (Viveka et al., 2016).
Coordination Polymers and Crystal Structures
The synthesis of coordination polymers using pyrazole derivatives highlights their potential in constructing novel materials with diverse structures. For instance, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were used with metal ions like Zn(II) and Cd(II) to form various coordination polymers. These polymers exhibited unique structural features such as chiral 2D networks and 3D supramolecular structures, demonstrating the versatility of pyrazole derivatives in material science (Cheng et al., 2017).
Synthesis of Mononuclear Coordination Complexes
Pyrazole-dicarboxylate acid derivatives, closely related to this compound, have been used in synthesizing mononuclear coordination complexes with metals like Cu(II) and Co(II). These complexes feature interesting properties like 2D hydrogen-bonded networks, highlighting the utility of pyrazole derivatives in synthesizing coordination complexes with potential applications in catalysis and materials science (Radi et al., 2015).
Iodination Processes
The iodination of pyrazole derivatives, including methods relevant to the synthesis of this compound, has been explored. Efficient iodination techniques in heterophase mediums were developed, yielding high percentages of 4-iodo-substituted pyrazoles. This research is crucial for understanding the synthesis and functionalization of iodinated pyrazole derivatives (Lyalin & Petrosyan, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-iodo-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQONFGNSPOSWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



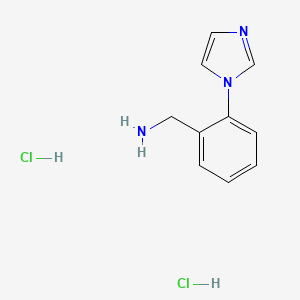
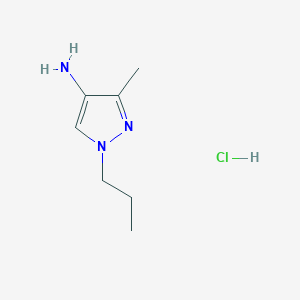



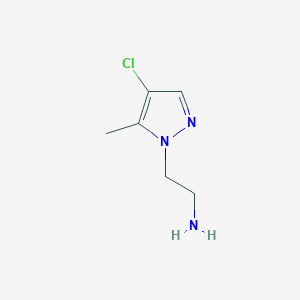


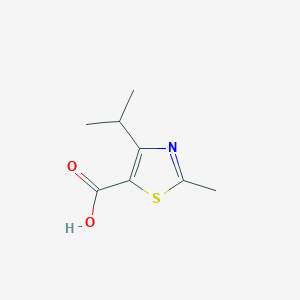

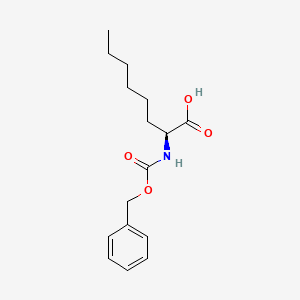
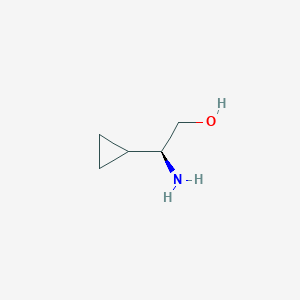
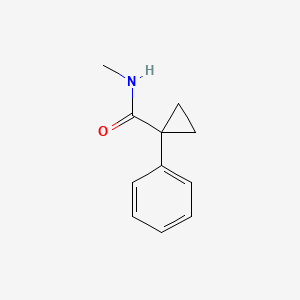
![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)